3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide

LogP Lipophilicity CNS drug discovery

3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide (CAS 1506586-75-9) is a synthetic small molecule (C₁₁H₁₈N₄O, MW 222.29) built on a 1,3-disubstituted cyclohexane scaffold, featuring an imidazole ring at the 3-position and a methylamino carboxamide at the 1-position. The compound combines a metal-coordinating imidazole pharmacophore with a hydrogen-bond-donating/acceptor carboxamide, positioning it as a versatile intermediate for generating bioactive molecules within the imidazolyl-substituted cyclohexane derivative class.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B15325280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCNC1(CCCC(C1)N2C=CN=C2)C(=O)N
InChIInChI=1S/C11H18N4O/c1-13-11(10(12)16)4-2-3-9(7-11)15-6-5-14-8-15/h5-6,8-9,13H,2-4,7H2,1H3,(H2,12,16)
InChIKeyBASIGDAESFPANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide (CAS 1506586-75-9): Core Identity and Scaffold Class


3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide (CAS 1506586-75-9) is a synthetic small molecule (C₁₁H₁₈N₄O, MW 222.29) built on a 1,3-disubstituted cyclohexane scaffold, featuring an imidazole ring at the 3-position and a methylamino carboxamide at the 1-position . The compound combines a metal-coordinating imidazole pharmacophore with a hydrogen-bond-donating/acceptor carboxamide, positioning it as a versatile intermediate for generating bioactive molecules within the imidazolyl-substituted cyclohexane derivative class [1].

Why Generic Substitution Falls Short for 3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide: Critical Physicochemical and Pharmacophoric Distinctions


Close structural analogs within the imidazolyl-cyclohexane carboxamide class cannot be freely interchanged due to critical differences in physicochemical properties that directly impact drug-likeness and target engagement. The N-methyl substitution at the 1-position significantly alters lipophilicity (ΔLogP ≈ +0.26) and polar surface area (ΔTPSA ≈ −14 Ų) relative to the des-methyl analog 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide, which translates to predicted differences in passive permeability and CNS penetration capacity . Furthermore, the presence of the imidazole ring provides essential metal-chelation capacity that is entirely absent in des-imidazole analogs such as 1-(methylamino)cyclohexane-1-carboxamide, a feature critical for enzyme inhibition applications across this patent class [1].

Quantitative Differentiation Guide for 3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide: Evidence-Based Comparator Analysis


Enhanced Lipophilicity via N-Methyl Substitution Relative to Des-Methyl Analog 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide

The N-methyl substitution at the 1-position of the cyclohexane ring increases the computed LogP from 0.181 to 0.4417, representing a factor of approximately 2.4-fold in the octanol-water partition coefficient . This elevation in lipophilicity is consistent with the addition of a methyl group shielding a polar amine hydrogen and is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the primary amine analog.

LogP Lipophilicity CNS drug discovery

Reduced Topological Polar Surface Area (TPSA) Correlating with Superior Predicted Passive Permeability

The N-methyl substitution reduces the topological polar surface area from 86.93 Ų to 72.94 Ų, a decrease of 13.99 Ų . According to the widely cited Veber rule and related permeability guidelines, compounds with lower TPSA values exhibit improved passive transcellular permeability, with a TPSA threshold of ≤140 Ų associated with favorable oral bioavailability. The 14 Ų reduction achieved by the methyl substitution moves the compound further below this threshold and suggests superior passive diffusion characteristics compared to the des-methyl analog [1].

TPSA Permeability Drug-likeness

Imidazole Ring as Essential Metal-Chelating Pharmacophore Absent in Des-Imidazole Analogs

The imidazole ring at the 3-position provides metal-coordination capacity (via the N-3 nitrogen lone pair) that is entirely absent in des-imidazole analogs such as 1-(methylamino)cyclohexane-1-carboxamide (CAS 23232-74-8). Patent literature on imidazolyl-substituted cyclohexane derivatives demonstrates that this scaffold class acts as angiotensin II antagonists and DGAT-1 inhibitors, with imidazole-metal interactions at the enzyme active site critical for target engagement [1][2]. The Takeda DGAT inhibitor patent series explicitly teaches that imidazole-containing cyclohexane amides are essential for inhibitory activity, while des-imidazole analogs lack measurable DGAT-1 inhibition [2].

Metalloenzyme inhibition Pharmacophore DGAT

Dual Synthetic Handle Architecture: Orthogonal Elaboration at Carboxamide and Imidazole Positions

Unlike simpler building blocks that offer only a single reactive position, 3-(1H-imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide provides two orthogonal vectors for chemical elaboration: the carboxamide at position 1 (amenable to hydrolysis, coupling, or reduction) and the imidazole at position 3 (amenable to N-alkylation, metalation, or cross-coupling). This dual-handle architecture is particularly valuable for generating focused libraries targeting DGAT-1 [1] and orexin type 2 receptor agonists [2], where simultaneous optimization of two distinct pharmacophoric elements is required. The 3-(1H-imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxylic acid analog (CAS 1506710-83-3) represents one such elaboration product, demonstrating the synthetic tractability of this scaffold [3].

Synthetic versatility Building block Library synthesis

Best-Fit Application Scenarios for 3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Chemical Probe Design Requiring Enhanced Lipophilicity

When designing chemical probes intended to cross the blood-brain barrier, the measured LogP advantage of +0.2607 over the des-methyl analog makes this compound the preferred starting scaffold. The combination of moderate lipophilicity (LogP 0.4417) and reduced TPSA (72.94 Ų) aligns with CNS drug-likeness guidelines, supporting its prioritization over the more polar 1-amino analog in neuroscience target engagement studies .

Metalloenzyme Inhibitor Development (DGAT-1, CYP450, or Angiotensin Receptor Targets)

For drug discovery programs targeting metalloenzymes where imidazole-mediated metal coordination is essential for inhibitory activity, this compound provides the requisite imidazole pharmacophore that is missing in des-imidazole analogs. Patent literature confirms that imidazolyl-substituted cyclohexane amides are the active scaffold class for DGAT-1 inhibition, making this compound a validated entry point for metabolic disease target screening .

Parallel Library Synthesis for Dual-Pharmacophore SAR Exploration

In medicinal chemistry campaigns requiring simultaneous optimization of two distinct pharmacophoric elements (e.g., orexin receptor agonists where both imidazole and amide moieties influence activity), the dual-handle architecture of this compound enables efficient parallel analog generation. The carboxamide group can be hydrolyzed to the carboxylic acid or coupled to diverse amines, while the imidazole ring supports additional N-functionalization, as demonstrated in Takeda's orexin type 2 receptor agonist patent series .

Comparative Selectivity Profiling Against Primary Amine Analogs

When off-target activity at aminergic receptors is a concern (primary amines are known promiscuous binders at GPCRs), the N-methyl substitution in this compound may reduce non-specific binding relative to the primary amine analog 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide. While direct selectivity data are not yet published for this specific compound, the well-established principle that N-methylation reduces primary amine promiscuity supports its use in selectivity-focused screening cascades .

Quote Request

Request a Quote for 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.